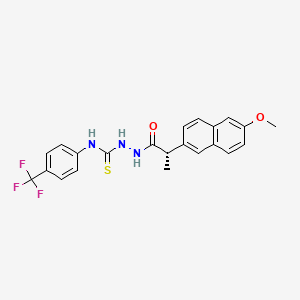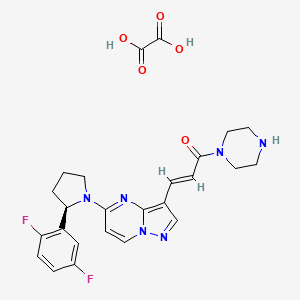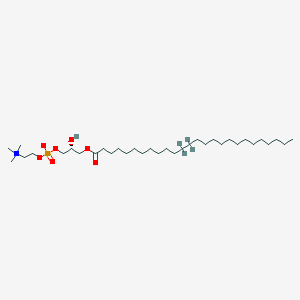
1-Hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
26:0 Lyso PC-d4, also known as 1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, four protons of hexacosanoyl are replaced by deuterium. It is primarily used as an internal standard in the extraction of very long chain fatty acids from biological samples such as brain, testes, and adrenal glands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 26:0 Lyso PC-d4 involves the deuteration of lysophosphatidylcholine. This process typically includes the replacement of specific hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 26:0 Lyso PC-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as thin-layer chromatography to ensure a high level of purity .
化学反応の分析
Types of Reactions
26:0 Lyso PC-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 26:0 Lyso PC-d4, while reduction may produce reduced forms of the compound .
科学的研究の応用
26:0 Lyso PC-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of very long chain fatty acids.
Biology: It is used to study the metabolism and function of lysophosphatidylcholines in biological systems.
Medicine: It is used in the research of metabolic disorders and diseases related to lipid metabolism.
Industry: It is used in the development of analytical methods for the detection and quantification of lipids in various samples
作用機序
The mechanism of action of 26:0 Lyso PC-d4 involves its incorporation into biological membranes and its interaction with various enzymes and receptors. It acts as a substrate for enzymes involved in lipid metabolism, and its deuterated form allows for precise tracking and quantification in metabolic studies. The molecular targets and pathways involved include those related to lipid metabolism and signaling .
類似化合物との比較
Similar Compounds
260 Lyso PC: The non-deuterated form of 26:0 Lyso PC-d4.
240 Lyso PC: A lysophosphatidylcholine with a shorter acyl chain.
180 Lyso PC: Another lysophosphatidylcholine with an even shorter acyl chain
Uniqueness
26:0 Lyso PC-d4 is unique due to its deuterated nature, which allows for its use as an internal standard in mass spectrometry. This property makes it highly valuable in analytical chemistry and metabolic studies, providing precise and accurate quantification of very long chain fatty acids .
特性
分子式 |
C34H70NO7P |
|---|---|
分子量 |
639.9 g/mol |
IUPAC名 |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriohexacosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1/i17D2,18D2 |
InChIキー |
WSDKRPCAPHRNNZ-FLLDVSFCSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


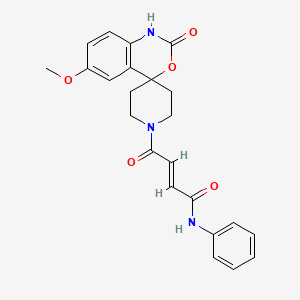
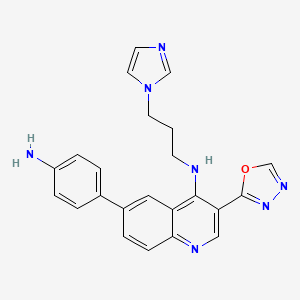
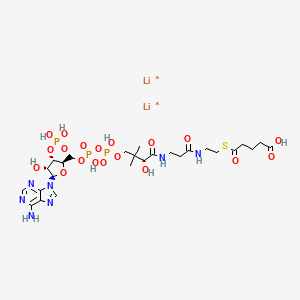
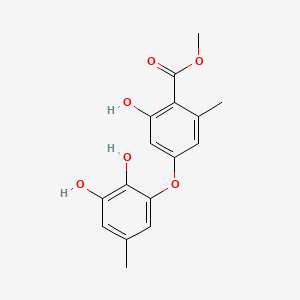
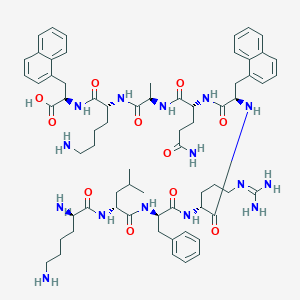
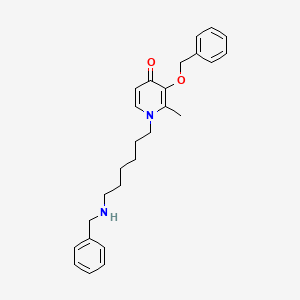
![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)
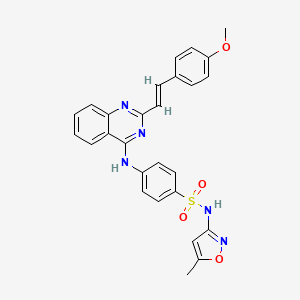
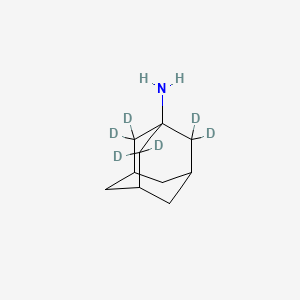
![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
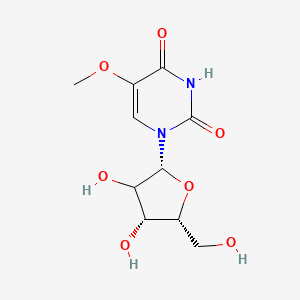
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
